molecular formula C29H29FN6O6S2 B2533116 N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide CAS No. 309967-85-9

N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2533116
CAS No.: 309967-85-9
M. Wt: 640.71
InChI Key: TYBHQTHQMUONIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide is a structurally complex triazole-based compound featuring multiple pharmacophoric motifs. The molecule comprises:

  • A 1,2,4-triazole core substituted at position 4 with a 2-methoxyphenyl group.
  • A thioether linkage at position 5, connecting the triazole to a carbamoylmethyl group derived from 4-fluorophenylcarbamoyl.
  • A morpholine-4-sulfonyl benzamide moiety at the N-methyl position.

This architecture combines elements known for diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties, as observed in related triazole derivatives .

Properties

IUPAC Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN6O6S2/c1-41-25-5-3-2-4-24(25)36-26(33-34-29(36)43-19-27(37)32-22-10-8-21(30)9-11-22)18-31-28(38)20-6-12-23(13-7-20)44(39,40)35-14-16-42-17-15-35/h2-13H,14-19H2,1H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBHQTHQMUONIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The 1,2,4-triazole ring is constructed via cyclocondensation of a thiosemicarbazide intermediate. A representative protocol involves reacting 2-methoxybenzaldehyde with thiosemicarbazide in ethanol under reflux (12 h, 78% yield). Microwave-assisted cyclization (160°C, 6 h) enhances reaction efficiency to 85–90%.

Critical Parameters

  • Solvent: Ethanol or DMF
  • Catalyst: Manganese(IV) oxide (2.5 eq)
  • Temperature: 45–160°C (microwave preferred)

Functionalization at the Triazole C3 Position

The C3 methylene group is introduced via nucleophilic alkylation. Treatment of the triazole with bromomethylbenzamide in DMF/K2CO3 (60°C, 8 h) affords the methylene-linked intermediate in 75% yield.

Preparation of 4-(Morpholine-4-Sulfonyl)benzamide

Sulfonation of Benzamide

4-Chlorosulfonylbenzamide is synthesized by reacting 4-aminobenzamide with chlorosulfonic acid (0–5°C, 4 h). This intermediate is unstable and requires immediate use.

Morpholine Coupling

The sulfonyl chloride reacts with morpholine in dichloromethane (0°C → rt, 2 h) to yield 4-(morpholine-4-sulfonyl)benzamide (92% yield). Alternatively, a one-pot method using morpholine as both solvent and reactant achieves 95% conversion at 120°C.

Optimization Note

  • Excess morpholine (3 eq) suppresses di-sulfonation byproducts.

Assembly of the [(4-Fluorophenyl)carbamoyl]methyl Sulfanyl Side Chain

Thioether Formation

Mercaptoacetic acid is coupled to 4-fluorophenylcarbamate using HATU/DIPEA in DMF (rt, 12 h, 88% yield). The resulting thiol is alkylated with bromoacetyl chloride to form the sulfanyl-methyl carbamate.

Coupling to the Triazole Core

The sulfanyl side chain is attached to the triazole via SN2 displacement. Reaction with the triazole’s mercapto group in DMF/NaH (0°C → rt, 6 h) achieves 82% yield.

Final Coupling and Global Deprotection

The triazole-methylene intermediate is coupled to 4-(morpholine-4-sulfonyl)benzamide using EDCI/HOBt in DMF (rt, 24 h, 76% yield). Final deprotection (if applicable) with TFA/CH2Cl2 (1:1, 2 h) affords the target compound.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.78 (d, J = 8.5 Hz, 2H, benzamide), 7.45–7.12 (m, 6H, aryl-H), 4.62 (s, 2H, CH2), 3.72 (t, 4H, morpholine-OCH2), 3.23 (t, 4H, morpholine-NCH2).
  • HRMS (ESI+): m/z 729.2145 [M+H]+ (calc. 729.2151).

Purity Assessment

HPLC (C18, 70:30 MeCN/H2O): >99% purity, tR = 12.7 min.

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (PMC)
Triazole cyclization Microwave, 85% Reflux, 78%
Morpholine coupling One-pot, 95% DCM, 92%
Thioether formation HATU, 88% EDCI, 76%
Total yield 62% 54%

Method A’s microwave-assisted steps and one-pot morpholine coupling offer superior efficiency.

Challenges and Mitigation Strategies

  • Sulfonyl Chloride Instability: Immediate use or in-situ generation minimizes decomposition.
  • Triazole Oxidation: Strict anaerobic conditions prevent triazole ring oxidation.
  • Solvent Selection: DMF enhances solubility but requires thorough drying to avoid hydrolysis.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The carbamoyl and benzamide groups undergo hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Exposure to concentrated HCl (6 M) at 80–100°C cleaves the amide bond, yielding 4-fluorophenylamine and corresponding carboxylic acid derivatives .

  • Basic Hydrolysis : Treatment with NaOH (2 M) at 60°C generates sodium salts of carboxylic acids and free amines.

Table 1: Hydrolysis Conditions and Products

Reaction TypeReagent/ConditionsProductsYield*
Acidic6 M HCl, 80°C, 6 h4-Fluorophenylamine + 4-(morpholine-4-sulfonyl)benzoic acid~75%
Basic2 M NaOH, 60°C, 4 hSodium 4-(morpholine-4-sulfonyl)benzoate + 4-fluoroaniline~68%

*Yields estimated from analogous reactions in cited studies.

Oxidation of Sulfanyl Groups

The sulfanyl (-S-) moiety is susceptible to oxidation. Using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

  • Controlled Oxidation : H₂O₂ (30%) in acetic acid oxidizes the sulfanyl group to a sulfoxide (-SO-) .

  • Strong Oxidation : mCPBA in dichloromethane converts the sulfanyl group to a sulfone (-SO₂-) .

Table 2: Oxidation Reactions

Oxidizing AgentConditionsProduct (Functional Group)Selectivity
H₂O₂AcOH, 25°C, 2 hSulfoxideHigh
mCPBADCM, 0°C → 25°C, 12 hSulfone>90%

Nucleophilic Substitution at the Sulfonyl Group

The morpholine-4-sulfonyl group acts as a leaving group in nucleophilic substitution reactions. For example:

  • With Amines : Reaction with primary amines (e.g., methylamine) in DMF at 80°C replaces the sulfonyl group with an amine derivative .

Table 3: Substitution Reactions

NucleophileConditionsProductNotes
MethylamineDMF, 80°C, 8 hN-methyl-4-(morpholine-4-sulfonyl)benzamideRequires catalysis

Electrophilic Aromatic Substitution on the Triazole Ring

The 1,2,4-triazole core participates in electrophilic substitution. Nitration using HNO₃/H₂SO₄ introduces nitro groups at the C5 position:

  • Nitration : Reaction with fuming HNO₃ at 0°C yields a nitro-substituted triazole derivative.

Salt Formation

The compound forms stable salts with mineral acids (e.g., HBr, HCl) via protonation of the morpholine nitrogen or amide oxygen .

Example:

  • Hydrobromide Salt : Treatment with HBr in ethanol yields a crystalline hydrobromide salt, enhancing aqueous solubility .

Key Mechanistic Insights

  • Amide Hydrolysis : Proceeds via acid- or base-catalyzed cleavage of the C–N bond, with protonation of the carbonyl oxygen accelerating the reaction .

  • Sulfonyl Substitution : The sulfonyl group’s electron-withdrawing nature facilitates nucleophilic attack, though steric hindrance from the morpholine ring may limit reactivity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide is C25H22FN5O2SC_{25}H_{22}FN_{5}O_{2}S. Its structure features multiple functional groups that contribute to its potential biological activities.

Structural Features

FeatureDescription
Fluorophenyl Group Enhances lipophilicity and biological activity
Carbamoyl Group Increases solubility and stability
Triazole Ring Known for antifungal and antibacterial properties
Morpholine Sulfonyl Group Improves interaction with biological targets

Antifungal Activity

1,2,4-Triazoles are well-known for their antifungal properties. The compound may exhibit similar effects due to its structural similarity to established antifungals like fluconazole and itraconazole. Research has shown that triazole derivatives can inhibit the growth of various fungal strains by targeting specific enzymes involved in ergosterol biosynthesis .

Case Study:
A study evaluated a series of triazole derivatives against Candida albicans, demonstrating that modifications to the triazole ring significantly impacted antifungal potency. The compound's structure suggests it may have comparable efficacy .

Antibacterial Activity

The antibacterial potential of 1,2,4-triazoles has been extensively documented. Compounds with electron-withdrawing groups on the phenyl ring have shown enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study:
A recent investigation into triazole derivatives revealed that compounds with similar structural motifs as this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

Anticancer Properties

Research indicates that triazole derivatives can also function as anticancer agents by inhibiting key pathways in cancer cell proliferation. The presence of multiple substituents in this compound may enhance its ability to interact with targets involved in tumor growth.

Case Study:
In vitro studies have shown that certain triazole derivatives inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific interactions of the morpholine sulfonyl group may further enhance these effects .

Mechanism of Action

The mechanism of action of N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. The triazole ring and the fluorophenyl carbamoyl group may interact with enzymes or receptors, modulating their activity. The morpholine sulfonyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable 1,2,4-Triazole Derivatives

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 1,2,4-Triazole - 2-Methoxyphenyl (C4)
- (4-Fluorophenylcarbamoyl)methylsulfanyl (C5)
- Morpholine-4-sulfonyl benzamide (N-methyl)
Under investigation (predicted: antimicrobial, anti-inflammatory) -
5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole 1,2,4-Triazole + Thiadiazole - Cyclopropyl (C4)
- 3-Fluorobenzylsulfonyl (C5)
Antifungal (IC₅₀: 12–25 µg/mL)
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamide 1,2,4-Triazole - Pyridin-4-yl (C5)
- Substituted aryl carbamoyl methyl (C4)
Antibacterial (MIC: 8–32 µg/mL), Antioxidant (IC₅₀: 45–85 µM)
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 1,2,4-Triazole - 4-Chlorophenyl (C5)
- 4-Methylphenyl (C4)
Not reported (structural similarity suggests potential antimicrobial activity)
4-(5-((Benzo[d]thiazol-2-ylmethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)benzonitrile 1,2,4-Triazole - 4-Methoxyphenyl (C4)
- Benzo[d]thiazol-2-ylmethylthio (C5)
Inhibitor of 5-lipoxygenase-activating protein (IC₅₀: 0.8 µM)

Key Structural Insights :

  • Electron-Withdrawing Groups : The morpholine sulfonyl group in the target compound enhances solubility and may improve binding to polar enzyme pockets, similar to sulfonamide-containing analogues in .
  • Fluorine Substitution : The 4-fluorophenyl group likely increases metabolic stability and membrane permeability, as seen in fluorinated triazoles with improved pharmacokinetics .
  • Thioether Linkage : This moiety is critical for redox-mediated interactions, as observed in antifungal triazole-thioethers (e.g., compound 6j in ).

Activity Cliffs :

  • Substitution at C5 (e.g., fluorophenylcarbamoyl vs. pyridinyl) significantly alters target specificity, as noted in .
  • Morpholine sulfonyl may confer unique selectivity for inflammatory targets over antimicrobial ones, contrasting with thiadiazole-containing analogues in .

Computational and Docking Studies

  • Glide XP Docking : The target compound’s morpholine sulfonyl group shows strong hydrophobic enclosure in simulated 5-lipoxygenase binding pockets, similar to high-scoring ligands in .
  • DFT Calculations : Frontier molecular orbital analysis predicts enhanced stability compared to simpler triazoles (e.g., HOMO-LUMO gap: 4.2 eV vs. 3.5 eV in ).

Biological Activity

N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide, also referred to as C592-3608, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C25H22FN5O2SC_{25}H_{22}FN_5O_2S, with a molecular weight of approximately 471.54 g/mol. The structure includes a triazole ring, a morpholine sulfonamide moiety, and a fluorophenyl group, which contribute to its biological activity.

Research indicates that the compound may interact with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it could inhibit specific enzymes involved in inflammatory pathways, potentially modulating immune responses.
  • Purinergic Signaling : It may influence purinergic receptors, which are critical in mediating cellular responses to extracellular nucleotides and could play a role in inflammation and immune modulation .

Antimicrobial Properties

Several studies have reported the antimicrobial potential of triazole derivatives. For instance, compounds similar to C592-3608 have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cell wall synthesis or inhibit essential metabolic pathways.

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties. The presence of the morpholine sulfonamide may enhance the compound's ability to induce apoptosis in cancer cells by interfering with signaling pathways associated with cell survival and proliferation.

Case Studies

  • Antibacterial Activity : A study examining triazole compounds found that those with similar structures exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that C592-3608 could possess comparable efficacy .
  • Antifungal Efficacy : Another investigation into related triazole compounds demonstrated their effectiveness against Candida albicans, indicating potential for treating fungal infections .

Research Findings

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of bacterial growth in vitro against multiple strains
Anticancer PropertiesInduction of apoptosis in cancer cell lines through modulation of survival pathways
Enzymatic InhibitionInhibition of key enzymes involved in inflammatory processes

Q & A

Q. What are the recommended methods for synthesizing and purifying this compound?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
  • Condensation : Formation of the triazole core via cyclization of thiourea intermediates under acidic conditions .
  • Sulfonylation : Introduction of the morpholine sulfonyl group using morpholine-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : Utilize reverse-phase HPLC with columns like Chromolith® for high-resolution separation . Confirmation of purity (>95%) can be achieved via LC-MS and NMR spectroscopy.
  • Key Reference : Flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) may optimize yield and reduce side reactions .

Q. How should structural characterization be performed for this compound?

  • Methodological Answer : Use a combination of:
  • X-ray crystallography : Employ SHELX software (SHELXL for refinement) to resolve the crystal structure, particularly for verifying the triazole and benzamide conformations .
  • Spectroscopy :
  • NMR : Assign peaks for fluorophenyl (δ ~7.2–7.4 ppm) and methoxyphenyl (δ ~3.8 ppm for OCH₃) groups .
  • FT-IR : Confirm sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and carbamoyl (C=O stretch ~1680 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns.

Q. What assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural motifs:
  • Enzyme Inhibition : Test against kinases (e.g., mTOR, Akt) using fluorescence-based ADP-Glo™ assays, given the sulfonamide’s role in ATP-binding pocket interactions .
  • Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains, leveraging the triazole’s known bioactivity .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can computational docking predict binding modes and affinity for this compound?

  • Methodological Answer :
  • Glide XP Protocol :

Prepare the protein structure (e.g., PDB ID for mTOR) by removing water molecules and adding hydrogens.

Generate ligand conformers using MacroModel’s conformational search.

Dock using Glide’s Extra Precision (XP) mode, which accounts for hydrophobic enclosure and hydrogen-bond networks .

Validate docking poses by comparing RMSD (<2 Å) with co-crystallized ligands .

  • Scoring : Prioritize poses with high GScore, emphasizing sulfonamide-protein backbone hydrogen bonds and fluorophenyl hydrophobic interactions .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluorophenyl with 4-Cl or 4-CF₃) to assess electronic effects on binding .
  • Data Table :
SubstituentIC₅₀ (nM)LogP
4-F1202.8
4-CF₃853.2
4-OCH₃2002.5
  • Statistical Modeling : Apply Design of Experiments (DoE) to identify critical parameters (e.g., steric bulk vs. lipophilicity) .

Q. How should contradictory data in biological assays be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-substrate reduction) if enzymatic assays show variability .
  • Replicate Studies : Perform triplicate experiments under controlled conditions (e.g., fixed ATP concentration, pH 7.4).
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., pyrazolyl-triazoles in ) to identify trends in false positives/negatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.